

# An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Negundoside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Negundoside*

Cat. No.: *B1240711*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Negundoside**, an iridoid glycoside, is a prominent bioactive compound found primarily in the plant genus *Vitex*. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing **negundoside**, with a focus on *Vitex negundo*, the most studied source of this compound. The document details the traditional medicinal applications, presents available quantitative data on **negundoside** content, outlines detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of **negundoside**.

## Ethnobotanical Uses of Negundoside-Containing Plants

The primary plant species known to contain significant amounts of **negundoside** is *Vitex negundo* L., commonly known as the five-leaved chaste tree.<sup>[1][2]</sup> Another species in the same genus, *Vitex trifolia* L., has also been reported to contain **negundoside**.<sup>[3]</sup> The ethnobotanical uses are largely centered around *Vitex negundo*, which has a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.<sup>[4]</sup>

Traditionally, various parts of *Vitex negundo* are used to treat a wide range of ailments. The leaves are the most commonly used part and are reported to possess anti-inflammatory, analgesic, and antipyretic properties.[5] They have been used to treat conditions such as rheumatism, arthritis, headaches, and skin diseases.[6][7] In some cultures, the leaves are used as an insect repellent and for the management of stored grain pests.[2]

The roots of *Vitex negundo* have been traditionally used for the treatment of respiratory conditions like bronchitis and asthma, as well as for diuretic and expectorant purposes.[4] The seeds are reported to have been used for their anti-parasitic and anti-inflammatory properties.[2] The flowers have been used in the treatment of fever and diarrhea.

A summary of the traditional uses of *Vitex negundo* is presented below:

- Anti-inflammatory and Analgesic: Used for arthritis, rheumatism, headache, and general pain relief.[7]
- Hepatoprotective: Employed in the management of liver disorders.[8]
- Respiratory Ailments: Used for cough, asthma, and bronchitis.[4]
- Antimicrobial and Antifungal: Applied for skin infections and as a general antimicrobial agent.
- Insecticidal: Used to repel insects and protect stored grains.[2]
- Antipyretic: Used to reduce fever.[5]
- Wound Healing: Applied topically to aid in the healing of wounds and ulcers.

## Quantitative Data on Negundoside Content

The concentration of **negundoside** varies among different plant species and within different parts of the same plant. The majority of quantitative studies have focused on the leaves of *Vitex negundo*. The following tables summarize the available quantitative data.

Plant Species	Plant Part	Method of Analysis	Negundoside Content	Reference
Vitex negundo	Leaves	HPLC	0.05% - 0.3% w/w	[9]
Vitex negundo	Leaves	HPTLC	1.2 µg/mL - 22.5 µg/mL (in extract)	
Vitex trifolia	Leaves	HPLC	Not explicitly quantified but present	[3]

Table 1: Quantitative Estimation of **Negundoside** in Plant Material

Plant Part	Compound	Concentration (% w/w of extract)	Reference
Leaves	Negundoside	0.76	
Leaves	Agnuside	2.20	

Table 2: Comparative Content of **Negundoside** and Agnuside in Methanolic Leaf Extract of *Vitex negundo*

Note: Data on **negundoside** content in other parts of *Vitex negundo* (roots, stem, flowers, seeds) is not readily available in the reviewed literature.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of **negundoside**.

### Extraction and Isolation of Negundoside from *Vitex negundo* Leaves

This protocol is adapted from Tasduq et al. (2008).[9]

- Plant Material Collection and Preparation:
  - Collect fresh leaves of *Vitex negundo*.
  - Shade-dry the leaves until they are brittle.
  - Grind the dried leaves into a coarse powder.
- Solvent Extraction:
  - Soak 1 kg of the powdered leaves in 5 liters of 95% ethanol overnight at room temperature.
  - Filter the extract through a muslin cloth followed by Whatman No. 1 filter paper.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  - Repeat the extraction process three more times with fresh solvent to ensure complete extraction.
  - Pool all the extracts and concentrate to a thick paste.
- Fractionation:
  - Suspend the concentrated ethanol extract in 300 mL of distilled water and stir for 1 hour.
  - Filter the aqueous suspension to remove water-insoluble components.
  - Concentrate the aqueous filtrate at 50°C and then dry it completely in a vacuum desiccator.
- Column Chromatography for Isolation:
  - Adsorb 50 g of the dried aqueous extract onto 100 g of silica gel (60-120 mesh) to form a slurry.
  - Prepare a silica gel column (1 kg) packed in chloroform.

- Load the slurry onto the top of the column.
- Elute the column sequentially with chloroform, followed by increasing concentrations of methanol in chloroform.
- Collect fractions and monitor by Thin Layer Chromatography (TLC).
- Elution with 10% methanol in chloroform typically yields fractions containing **negundoside**.
- Pool the **negundoside**-rich fractions and concentrate to obtain the isolated compound.
- Confirm the purity and identity of **negundoside** using spectroscopic techniques ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, Mass Spectrometry) and HPLC.

## High-Performance Liquid Chromatography (HPLC) for Quantification of Negundoside

This protocol is based on the method described by Singh et al. (2010).[\[9\]](#)

- Chromatographic System: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ ).
- Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a suitable buffer like 0.1% orthophosphoric acid. The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 258 nm.
- Injection Volume: 20  $\mu\text{L}$ .
- Standard Preparation: Prepare a stock solution of pure **negundoside** (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-100  $\mu\text{g/mL}$ ).
- Sample Preparation:

- Accurately weigh about 1 g of the powdered plant material or extract.
- Extract with a known volume of methanol (e.g., 25 mL) by sonication for 30 minutes.
- Filter the extract through a 0.45 µm syringe filter before injection.
- Quantification:
  - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  - Inject the sample solution and determine the peak area of **negundoside**.
  - Calculate the concentration of **negundoside** in the sample using the regression equation from the calibration curve.

## In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to screen for acute anti-inflammatory activity.<sup>[1]</sup>

- Animals: Wistar albino rats (150-200 g) of either sex.
- Grouping: Divide the animals into at least three groups:
  - Control group (vehicle only).
  - Standard group (e.g., Indomethacin, 10 mg/kg, p.o.).
  - Test group (**negundoside** or plant extract at various doses).
- Procedure:
  - Administer the vehicle, standard drug, or test substance orally or intraperitoneally 1 hour before carrageenan injection.
  - Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

- Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
- Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis:
  - Calculate the percentage inhibition of edema using the following formula: % Inhibition =  $[(V_c - V_t) / V_c] * 100$  Where  $V_c$  is the average increase in paw volume in the control group and  $V_t$  is the average increase in paw volume in the test group.
  - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

## In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Assay (MTT): Before the anti-inflammatory assay, determine the non-toxic concentration of the test substance on RAW 264.7 cells using the MTT assay.
- Nitric Oxide Assay:
  - Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
  - Pre-treat the cells with various non-toxic concentrations of **negundoside** or plant extract for 1 hour.
  - Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A control group without LPS and a group with LPS alone should be included.
  - After 24 hours, collect the cell culture supernatant.

- Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm.
- Data Analysis:
  - Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
  - Use a standard curve of sodium nitrite to quantify the nitrite concentration.

## In Vitro Hepatoprotective Activity against CCl<sub>4</sub>-induced Toxicity in HepG2 Cells

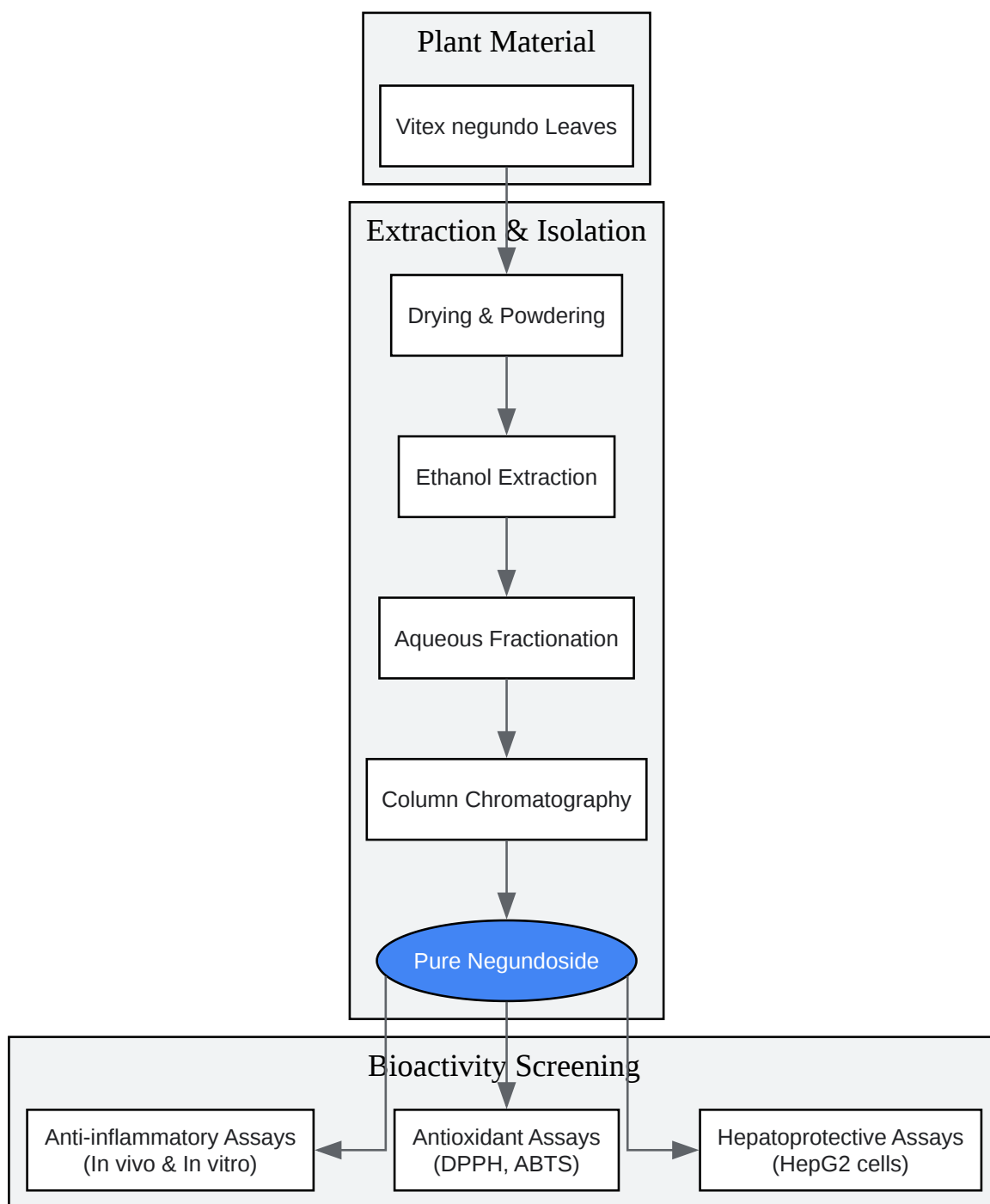
This assay evaluates the protective effect of a substance against chemically induced liver cell damage.

- Cell Culture: Culture human hepatoma HepG2 cells in MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C in a 5% CO<sub>2</sub> incubator.
- Toxicity Induction:
  - Seed HepG2 cells in a 96-well plate and allow them to attach.
  - Pre-treat the cells with different concentrations of **negundoside** or plant extract for 24 hours.
  - Induce toxicity by exposing the cells to a predetermined toxic concentration of carbon tetrachloride (CCl<sub>4</sub>) for a specific duration (e.g., 1-2 hours).
- Assessment of Hepatoprotection:
  - Cell Viability (MTT Assay): After CCl<sub>4</sub> exposure, measure cell viability using the MTT assay to assess the protective effect of the test substance.

- Enzyme Leakage Assays: Collect the culture medium and measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) that are released from damaged cells.
- Data Analysis:
  - Calculate the percentage of cell viability in treated groups compared to the CCl<sub>4</sub>-only treated group.
  - Compare the levels of ALT and AST in the culture medium of treated groups with the control and CCl<sub>4</sub>-treated groups.

## Visualization of Pathways and Workflows

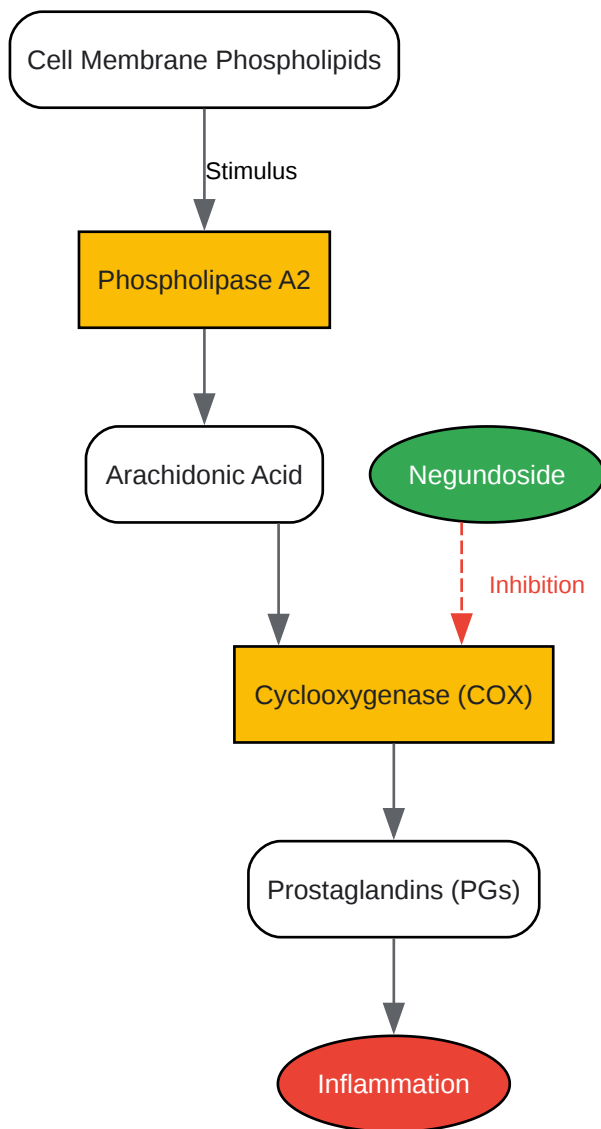
### Experimental Workflow for Isolation and Bioactivity Screening of Negundoside



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and bioactivity screening of **negundoside**.

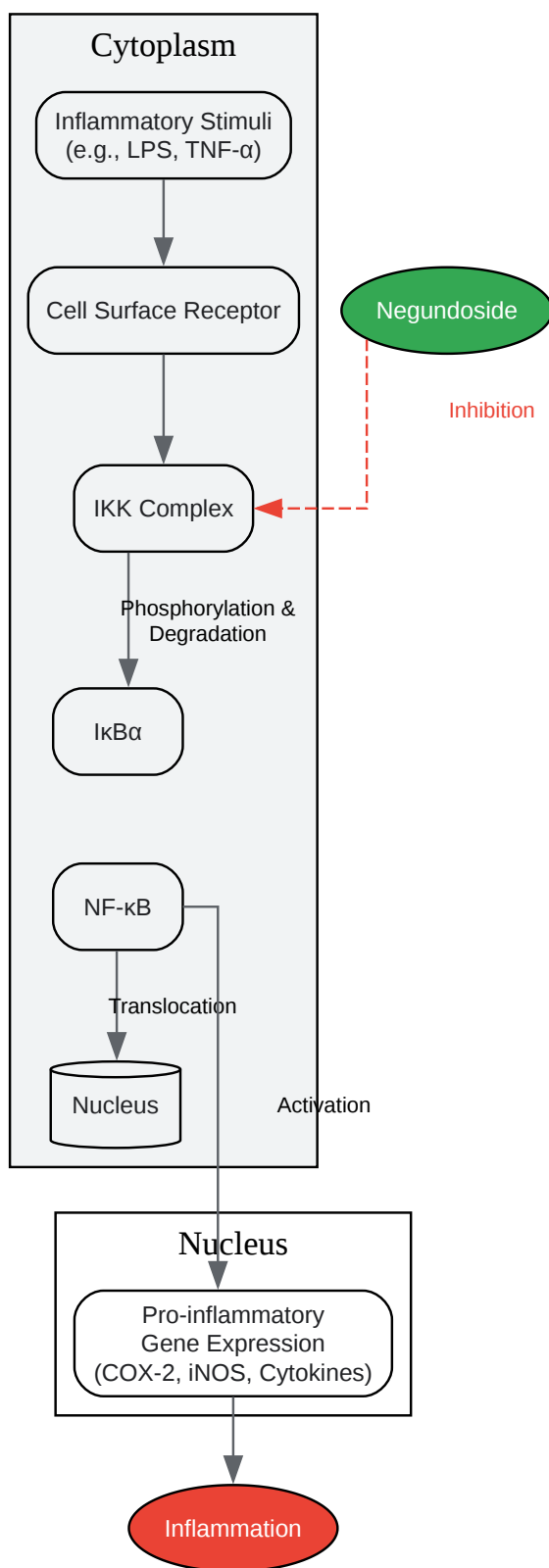
## Signaling Pathway: Inhibition of Prostaglandin Synthesis



[Click to download full resolution via product page](#)

Caption: **Negundoside's** inhibition of the prostaglandin synthesis pathway.

## Signaling Pathway: Modulation of the NF-κB Pathway



[Click to download full resolution via product page](#)

Caption: **Negundoside's** modulation of the NF-κB signaling pathway.

## Conclusion

**Negundoside**, predominantly found in *Vitex negundo*, is a phytochemical with a rich history of ethnobotanical use, particularly for its anti-inflammatory, analgesic, and hepatoprotective properties. This technical guide has provided a consolidated resource for researchers by summarizing the traditional applications, presenting available quantitative data, detailing essential experimental protocols for its investigation, and visualizing the underlying molecular pathways. The information presented herein is intended to facilitate further research and development of **negundoside** as a potential therapeutic agent. Future studies should focus on elucidating the precise mechanisms of action of pure **negundoside**, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its potential in various disease models. A more thorough quantitative analysis of **negundoside** content across different plant parts and in a wider range of *Vitex* species would also be a valuable contribution to the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in *Vitex negundo* and *Vitex trifolia* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of Polyphenol Contents and Antioxidant Activities between Ethanol Extracts of *Vitex negundo* and *Vitex trifolia* L. Leaves by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. [PDF] Quantification of negundoside in Vitex negundo Linn. Leaf powder by high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Negundoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240711#ethnobotanical-uses-of-plants-containing-negundoside]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)